Coumarin Azide Plus

Description

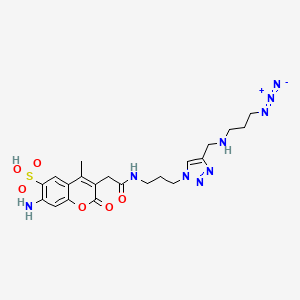

Structure

3D Structure

Properties

Molecular Formula |

C21H27N9O6S |

|---|---|

Molecular Weight |

533.6 g/mol |

IUPAC Name |

7-amino-3-[2-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid |

InChI |

InChI=1S/C21H27N9O6S/c1-13-15-8-19(37(33,34)35)17(22)10-18(15)36-21(32)16(13)9-20(31)25-5-3-7-30-12-14(27-29-30)11-24-4-2-6-26-28-23/h8,10,12,24H,2-7,9,11,22H2,1H3,(H,25,31)(H,33,34,35) |

InChI Key |

REYQIGRZAMDWFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCCCN3C=C(N=N3)CNCCCN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Coumarin Azides and Advanced Derivatives

Classical and Modern Synthetic Routes to Core Coumarin (B35378) Azides

The construction of the coumarin azide (B81097) framework can be achieved through various synthetic strategies, ranging from traditional multi-step sequences to more streamlined modern approaches.

Knoevenagel Condensation and Post-Synthetic Azide Introduction

The Knoevenagel condensation is a cornerstone in the synthesis of the coumarin core. sci-hub.sersc.orgsapub.org This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl acetoacetate, often in the presence of a basic catalyst like piperidine. sci-hub.sersc.org Microwave irradiation has been shown to accelerate this solvent-free reaction, making it a rapid and efficient method for producing a variety of coumarin derivatives. sci-hub.sersc.org

Once the coumarin scaffold is formed, the azide functionality is introduced through post-synthetic modifications. genelink.com A common method involves the conversion of a hydroxyl group on the coumarin ring, often at the 4-position, into a leaving group. For instance, 4-hydroxycoumarins can be reacted with agents like (benzotriazol-1-yloxy)tris-(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) to form a 4-benzotriazolyloxy coumarin intermediate. This intermediate is then converted to the corresponding 4-azidocoumarin (B3182978) by reaction with sodium azide (NaN3). cuny.edu This entire sequence can be performed as a one-pot, two-step process, which simplifies purification and handling. cuny.edu Another approach involves the introduction of an azido (B1232118) group via a diazo-coupling reaction. worktribe.com

Amidation Reactions for Azide Side-Chain Integration

An alternative strategy for incorporating an azide group is through the formation of an amide bond, which attaches an azide-containing side chain to the coumarin nucleus. This method is particularly useful for creating coumarin azides with a spacer between the fluorescent core and the reactive azide. The process often starts with a coumarin-3-carboxylic acid, which can be prepared by Knoevenagel condensation of a substituted salicylaldehyde with a malonic acid derivative. nih.govmdpi.com

The coumarin-3-carboxylic acid is then activated and reacted with an amine that has an azide group, such as 2-azidoethylamine (B148788) hydrochloride, in the presence of a base like triethylamine (B128534) (Et3N). nih.govmdpi.com The resulting amide bond links the azide-functionalized side chain to the C-3 position of the coumarin. This method has been successfully used to synthesize novel 7-methoxy- and 7-(diethylamino)-coumarins with an azido group on the side chain. mdpi.com Another variation of this approach involves the conversion of a coumarin ester to a hydrazide, which is then treated with nitrous acid to form an acyl azide. This acyl azide can then be coupled with an amino acid ester to introduce the desired side chain. rsc.org

Halogenation-Azidation Sequences

The direct introduction of an azide group onto the coumarin ring can also be accomplished through a halogenation-azidation sequence. This method involves the initial halogenation of the coumarin core, followed by a nucleophilic substitution with an azide salt. For example, 3-bromoacetyl coumarin derivatives can be synthesized by the halogenation of 3-acetylcoumarins with bromine. researchgate.net The resulting bromoacetyl group can then be converted to an azidoacetyl group by reaction with sodium azide. worktribe.com

Similarly, α-bromination of a methyl group at the 4-position of the coumarin ring can be achieved, followed by conversion to the corresponding azide. worktribe.com The regioselective halogenation of the coumarin aromatic ring itself, using reagents like N-halosuccinimide activated by copper halide, provides another route to halogenated coumarins that can potentially be converted to their azido derivatives. thieme.de

Multi-Component and One-Pot Synthetic Strategies

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) and one-pot syntheses due to their efficiency, atom economy, and operational simplicity. researchgate.netrsc.orgresearchgate.net These strategies allow for the construction of complex coumarin derivatives, including those with azide functionalities, in a single step from multiple starting materials.

One such example is a six-component, one-pot reaction that combines a Knoevenagel condensation, an Ugi reaction, and a click reaction to produce trifunctional coumarin-amide-triazole compounds. researchgate.net Another approach involves a three-component reaction of a coumarin, an azide, and an alkyne, catalyzed by a praseodymium(III) salt, to directly synthesize C3-N-substituted coumarins. acs.org One-pot methods have also been developed for the synthesis of coumarin-3-carboxylic acids, a key intermediate for amidation reactions, using water as a solvent at room temperature, which represents a green and scalable approach. acs.orgacs.org Furthermore, multicomponent polymerization using a click reaction between a coumarin-linked dialkyne, sodium azide, and an alkyl or benzyl (B1604629) dibromide has been used to synthesize novel polytriazoles containing coumarin units. researchgate.net

Regioselective Synthesis and Isomer Control in Coumarin Azide Formation

Regioselectivity is a critical aspect of coumarin azide synthesis, as the position of the azide group can significantly influence the properties and reactivity of the final molecule. Control over isomer formation is often achieved through the choice of synthetic route and reaction conditions.

For instance, in the synthesis of C3-N-substituted coumarins directly from coumarins and azides, the use of a praseodymium(III) triflate [Pr(OTf)3] catalyst leads to a highly regioselective 1,3-dipolar cycloaddition at the C3-C4 double bond of the coumarin. acs.org Subsequent rearrangement and denitrogenation afford the C3-N-substituted product. A similar regioselective C3-N alkylation can be achieved using graphene oxide nanosheets as a carbocatalyst under solvent-free conditions. researchgate.net

In the context of click chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. cuny.edunih.govtandfonline.com In contrast, using a ruthenium catalyst for the reaction between an N-propargyl isoindoline-1,3-dione and a 4-azidomethyl coumarin can lead to the formation of the isomeric 1,5-disubstituted 1,2,3-triazole. tandfonline.com This highlights how the choice of catalyst can be used to control the regiochemical outcome of the cycloaddition and, consequently, the final structure of the coumarin derivative.

Green Chemistry Principles and Sustainable Approaches in Coumarin Azide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of coumarin azides to minimize environmental impact and improve safety. Key strategies include the use of environmentally benign solvents, alternative energy sources, and catalytic methods.

Water is an attractive green solvent for organic synthesis, and several methods for coumarin synthesis have been adapted to aqueous conditions. For example, the one-pot synthesis of coumarin-3-carboxylic acids has been successfully carried out in water at room temperature using non-toxic catalysts like potassium carbonate or sodium azide. acs.orgacs.org The use of saline water (NaCl solution) has also been shown to promote the regioselective synthesis of fluorogenic triazoles from coumarin azides and alkynes via a click reaction, driven by the salting-out effect. nih.gov

Non-conventional energy sources like microwave irradiation and ultrasound are also employed to enhance reaction rates and reduce energy consumption. arabjchem.org Microwave-assisted Knoevenagel condensations for coumarin synthesis are often solvent-free and proceed much faster than conventional heating methods. sci-hub.sersc.org Similarly, ultrasound irradiation has been used to accelerate the synthesis of coumarin derivatives under mild, energy-efficient conditions. arabjchem.org The use of reusable catalysts, such as ZrO2 nanoparticles for the synthesis of bioactive coumarin derivatives, further contributes to the sustainability of these methods. rsc.org These green approaches not only reduce waste and energy usage but also often lead to higher yields and simpler product purification. nih.gov

Data Tables

Table 1: Properties of Selected Coumarin Azide Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Excitation Max (nm) | Emission Max (nm) |

| Coumarin Azide Plus | C21H27N9O6S | 533.6 | 2669097-42-9 | 346 | 445 |

| Coumarin 343 Azide | C22H27N5O5 | 441.5 | 1807503-82-7 | - | - |

| Coumarin 343 X Azide | C25H32N6O4 | 480.6 | - | 437 | 477 |

Data sourced from BroadPharm and PubChem. broadpharm.combroadpharm.comnih.govlumiprobe.com

Table 2: Comparison of Synthetic Methods for Coumarin Azides

| Synthetic Method | Key Reagents | Position of Azide | Advantages | Disadvantages |

| Knoevenagel & Post-Synthetic Azidation | Salicylaldehyde, active methylene compound, NaN3 | C-4, C-7, or side chain | Well-established, versatile | Multi-step process |

| Amidation Reactions | Coumarin-3-carboxylic acid, azido-amine | C-3 side chain | Introduces spacer arm | Requires pre-functionalized coumarin |

| Halogenation-Azidation | Coumarin, halogenating agent, NaN3 | Various positions | Direct azidation of the core | May require harsh reagents |

| Multi-Component Reactions | Varies (e.g., coumarin, azide, alkyne) | C-3 | High efficiency, atom economy | Can be complex to optimize |

Advanced Characterization Techniques for Coumarin Azide Systems

Spectroscopic Methodologies for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous determination of the chemical structure of coumarin (B35378) azide (B81097) compounds. These methods provide detailed information on atomic connectivity, functional groups, molecular mass, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure and conformational dynamics of coumarin azide systems in solution. Both ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and purity of these compounds. mdpi.commdpi.comscielo.br

In ¹H NMR spectra of coumarin azides, characteristic signals confirm the presence of the coumarin core and the azide-containing side chain. For instance, in certain 3-amidocoumarin derivatives, broad triplets corresponding to the NH-amide protons can be observed around 9.0 ppm, while signals from the side chain methylene (B1212753) groups appear at approximately 3.5 and 3.6 ppm. mdpi.com The formation of a 1,2,3-triazole ring through a "click" reaction with an alkyne results in the appearance of a new singlet at around 8.45 ppm in the ¹H NMR spectrum, providing clear evidence of successful conjugation. mdpi.commdpi.com Furthermore, detailed 2D NMR experiments, such as NOESY, can reveal through-space correlations between protons, offering insights into the conformational preferences of the molecule, including the presence of cis and trans amide bond conformations in macrocyclic structures. nih.gov

The following table provides representative ¹H NMR chemical shifts for a synthesized coumarin azide derivative. mdpi.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 9.03 | s | |

| H-4 | 8.85 | s | |

| H-5 | 7.61 | d | 8.7 |

| H-6 | 6.67 | dd | 8.7, 2.4 |

| H-8 | 6.88 | d | 2.5 |

| OMe | 3.93 | s | |

| NHCH₂ CH₂ | 3.66 | q | 5.8 |

| NHCH₂CH₂ | 3.56 | t | 5.8 |

s: singlet, d: doublet, dd: doublet of doublets, t: triplet, q: quartet

Vibrational Spectroscopy (FTIR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the key functional groups present in coumarin azide systems. shu.ac.uksathyabama.ac.in

The most prominent and diagnostic feature in the FTIR spectrum of a coumarin azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group. This peak typically appears in the region of 2100-2125 cm⁻¹. mdpi.comshu.ac.ukacs.org The disappearance of this azide peak and the concurrent appearance of new bands associated with the triazole ring (around 1615 cm⁻¹ and 1464 cm⁻¹) after a click chemistry reaction serve as definitive proof of successful triazole formation. acs.org Other characteristic vibrations include the C=O stretching of the coumarin lactone ring (around 1700-1740 cm⁻¹) and various C-H and C-N stretching and bending modes. shu.ac.ukworktribe.com

Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly useful for studying the functionalization of carbon nanomaterials with coumarin azides. shu.ac.uk

The table below summarizes key FTIR absorption bands for a representative coumarin azide. mdpi.comacs.orgworktribe.com

| Functional Group | Wavenumber (cm⁻¹) |

| Azide (N₃) stretch | 2098 - 2125 |

| Lactone Carbonyl (C=O) stretch | 1713 - 1738 |

| C=C aromatic stretch | ~1615 |

| C-N stretch | ~1351 |

| C-O-C stretch | ~1186 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of coumarin azide derivatives. mdpi.commdpi.comscielo.br Techniques such as Electrospray Ionization (ESI) are commonly employed to generate ions from the coumarin azide molecules. mdpi.comworktribe.com HRMS provides molecular formulas with high accuracy, which is crucial for confirming the identity of newly synthesized compounds. mdpi.comworktribe.com The fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information for coumarin azide systems in the solid state. mdpi.commdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact molecular geometry. mdpi.com It also provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that dictate the crystal packing. mdpi.com For example, studies have revealed intramolecular hydrogen bonds between the amide proton and the coumarin carbonyl oxygen. mdpi.com Furthermore, X-ray diffraction can distinguish between different conformations, such as anti and gauche conformations of the azidoethyl fragment in different coumarin azide derivatives. mdpi.com

Photophysical Characterization Methodologies

The unique fluorescent properties of many coumarin derivatives make photophysical characterization essential. These methods probe the electronic transitions and excited-state behavior of the molecules.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to investigate the electronic transitions within coumarin azide molecules. mdpi.comresearchgate.net The absorption spectra of coumarin derivatives are typically characterized by strong absorption bands corresponding to π→π* electronic transitions within the coumarin ring system. mdpi.com The position and intensity of these absorption maxima are sensitive to the substituents on the coumarin core and the solvent environment. For instance, the introduction of an electron-donating group at the 7-position and an electron-withdrawing group at the 3-position can significantly influence the photophysical properties. mdpi.com In some cases, n→π* transitions may also be observed, although they are often weaker and can be masked by the more intense π→π* transitions. mdpi.comresearchgate.net

The following table shows the maximum absorption wavelengths (λmax) for a series of coumarin derivatives in DMSO. mdpi.com

| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| 2a | 325 | 22,500 |

| 2h | 278, 326 | 53,700, 39,700 |

| 4a | 285, 325 (sh) | 38,800, 22,500 (sh) |

| 4b | 292, 325 (sh) | 29,200, 17,600 (sh) |

sh: shoulder

Fluorescence Emission Spectroscopy and Quantum Yield Determination Techniques

Fluorescence emission spectroscopy is a fundamental technique for characterizing coumarin azide derivatives. This method provides critical information about the molecule's fluorescent properties, including its maximum emission wavelength (λem) and its fluorescence quantum yield (Φf). The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Several coumarin azide derivatives exhibit distinct spectral properties. For instance, a specific coumarin azide, when reacted with an alkyne to form a triazole, displays a maximum emission at approximately 480 nm. glenresearch.com Another derivative, Coumarin Azide Plus, has a maximum emission at 445 nm with an excitation maximum at 346 nm. broadpharm.com Similarly, Coumarin 343 azide and Coumarin 343 X azide both show a maximum emission at 477 nm. lumiprobe.combroadpharm.com The fluorescence of some coumarin azides is significantly quenched, but upon reaction, such as a click reaction, the fluorescence is restored, leading to a substantial increase in brightness. glenresearch.comd-nb.info

The determination of the fluorescence quantum yield is often performed using a comparative method, with a well-characterized standard. For example, the quantum yield of some coumarin derivatives has been calculated relative to Coumarin 1, which has a reported quantum yield of 0.73 in ethanol. d-nb.info The quantum yield for both Coumarin 343 azide and Coumarin 343 X azide is reported to be 0.63. lumiprobe.combroadpharm.com The azide group can act as an effective fluorescence quencher, and its conversion, for instance through a click reaction, can lead to a significant increase in the quantum yield. acs.org

Table 1: Spectral Properties of Selected Coumarin Azide Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) |

| AF 343 (Coumarin)-X-azide | 437 | 477 | 0.63 | 39000 |

| This compound | 346 | 445 | Not specified | 19000 |

| Coumarin 343 azide | 437 | 477 | 0.63 | 39000 |

| Coumarin 343 X azide | 437 | 477 | 0.63 | 39000 |

| 3-azido-7-hydroxycoumarin (post-click) | 404 | 480 | Not specified | Not specified |

Data sourced from multiple research findings and product specifications. broadpharm.comlumiprobe.combroadpharm.comlumiprobe.comoup.com

Fluorescence Lifetime Measurements for Excited State Dynamics

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter provides valuable insights into the excited-state dynamics and the local environment of the fluorophore. Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for measuring fluorescence lifetimes. acs.org

For instance, the fluorescence lifetime of a coumarin-triphenyliminophosphorane compound was measured to be 2.54 ns, which increased to 3.75 ns after oxidation. acs.org These lifetimes are typical for organic fluorophores. acs.org The measurement of fluorescence lifetimes can be instrumental in developing high-throughput screening assays, for example, by detecting changes in lifetime upon binding events. nih.gov

Advanced Chromatographic and Electrophoretic Techniques for Purity Assessment and Mixture Analysis

Ensuring the purity of coumarin azide compounds and analyzing their reaction mixtures is critical for reliable experimental outcomes. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful separation techniques employed for this purpose.

HPLC is frequently used to assess the purity of synthesized coumarin azides and to monitor the progress of reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govamazonaws.com For example, the purity of a brominated coumarin azide was determined to be 96% by Diode-Array Detection (DAD) in conjunction with HPLC. amazonaws.com HPLC analysis can confirm the conversion of a starting material to a single product in a click reaction. nih.gov

Capillary electrophoresis has also been applied to the study of coumarin metabolism, demonstrating its utility in separating coumarin derivatives and their metabolites. dcu.ie For the analysis of RNA conjugates with coumarin azides, polyacrylamide gel electrophoresis (PAGE) is often used. The fluorescence of the coumarin chromophore can be exploited for visualization on the gel, sometimes after photochemical destruction of the quenching azide group. nih.gov

Micellar thin-layer chromatography (TLC) has been developed as a "green" alternative for the quantitative determination of coumarin in herbal extracts. advancechemjournal.com This method, using a mobile phase containing a surfactant like Tween-80, offers a simple and rapid way to assess purity. advancechemjournal.com The specificity of the method is confirmed by comparing the retention factor (RF value) and spectra of the analyte band with that of a standard. advancechemjournal.com

Reaction Mechanisms and Chemical Transformations Involving Coumarin Azides

Azide-Alkyne Cycloaddition (Click Chemistry) in Coumarin (B35378) Azide (B81097) Context

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a powerful method for forming stable triazole linkages. This reaction is particularly useful in the context of coumarin azides for bioconjugation and the development of fluorescent probes. broadpharm.comacs.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Mechanisms and Kinetic Studies

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that yields 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The reaction's success in various applications, including bioconjugation, stems from its reliability and the bioorthogonal nature of the reacting groups. nih.govnih.govjenabioscience.com

The mechanism of CuAAC involves multiple reversible steps, beginning with the formation of a copper(I) acetylide. nih.govnih.govrsc.org The reaction rate is often dictated by the formation of a ternary complex between the copper(I) acetylide and the azide. nih.gov Factors that promote the formation of this complex, such as the use of chelating azides or copper catalysts that resist aggregation, lead to more efficient reactions. nih.gov "Coumarin Azide Plus" is a specialized fluorescent agent designed with an internal copper-chelating system. This feature allows it to form strong, active copper complexes that serve as both reactant and catalyst in CuAAC reactions. broadpharm.com

Kinetic studies have been instrumental in optimizing CuAAC for various applications. For instance, the use of a fluorogenic coumarin azide, which becomes fluorescent upon triazole formation, has been invaluable for screening and optimizing catalyst systems for bioconjugation. nih.govjenabioscience.com The reaction progress can be monitored by the increase in fluorescence, allowing for real-time analysis. nih.govjenabioscience.com The choice of copper source and ligands is crucial, as they can impact reaction efficiency and the stability of biomolecules. nih.govjenabioscience.com For example, using an in situ reducing agent like sodium ascorbate (B8700270) to generate Cu(I) from CuSO4 is a common and convenient method. nih.govjenabioscience.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Principles and Reaction Pathways

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative to CuAAC, driven by the ring strain of a cyclooctyne (B158145). wikipedia.orgmagtech.com.cn This bioorthogonal reaction is highly valued for in vivo applications where the toxicity of copper is a concern. rsc.org The reaction proceeds through a concerted [3+2] cycloaddition mechanism, similar to the Huisgen 1,3-dipolar cycloaddition. wikipedia.org

The reactivity in SPAAC is dictated by the structure of the strained alkyne. magtech.com.cn The significant bending of the alkyne bond angles in cyclooctynes lowers the energy of the LUMO, making it more susceptible to reaction with the azide HOMO. acs.org Various cyclooctyne derivatives have been developed to enhance reaction kinetics and stability. magtech.com.cn The reaction of a coumarin azide with a strained alkyne, such as bicyclononynes (BCN) or dibenzocyclooctynes (DBCO), results in a stable triazole linkage. broadpharm.com

Ruthenium-Catalyzed and Other Transition Metal-Mediated Cycloadditions

While copper is the most common catalyst for azide-alkyne cycloadditions, other transition metals, notably ruthenium, have emerged as powerful alternatives that offer complementary regioselectivity. acs.orgresearchgate.net Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically yields the 1,5-disubstituted 1,2,3-triazole isomer, in contrast to the 1,4-isomer produced in CuAAC. chesci.comacs.orgchalmers.se This distinct regioselectivity is advantageous for applications where the spatial arrangement of substituents is critical. acs.org

The mechanism of RuAAC involves an oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate. researchgate.netacs.org This is followed by reductive elimination to yield the triazole product. acs.org Unlike CuAAC, RuAAC can often tolerate internal alkynes, expanding its synthetic utility. acs.orgchalmers.se Various ruthenium complexes, such as [CpRuCl(PPh3)2] and [CpRuCl(COD)], have been shown to be effective catalysts. researchgate.net

Staudinger Ligation and its Chemical Biology Applications with Coumarin Azides

The Staudinger ligation is a highly chemoselective reaction between an azide and a phosphine, resulting in the formation of a stable amide bond. sigmaaldrich.comnih.govthermofisher.com This reaction has found widespread use in chemical biology for its bioorthogonality, as both azides and phosphines are absent from and non-reactive with most biological functional groups. nih.govresearchgate.net

The reaction proceeds through the formation of an aza-ylide intermediate from the reaction of the azide and phosphine. sigmaaldrich.com When an ester group is positioned ortho to the phosphorus atom, the intermediate can rearrange to form an amide bond. sigmaaldrich.com The Staudinger ligation has been employed for labeling a wide range of biomolecules, including glycans, lipids, DNA, and proteins. researchgate.netresearchgate.net In the context of coumarin azides, this ligation can be used to attach the fluorescent coumarin moiety to target biomolecules, enabling their visualization and study. researchgate.net

Other Selective Reactions of the Azide Group (e.g., Nitrene Chemistry, Reduction Pathways)

Beyond cycloadditions and ligations, the azide group in coumarin azides can undergo other selective transformations, such as conversion to nitrenes and reduction to amines.

Aryl azides can be photochemically or thermally converted into highly reactive nitrene intermediates. mdpi.comaakash.ac.in These electron-deficient species can undergo a variety of reactions, including C-H insertion and cycloaddition, making them useful for crosslinking studies. aakash.ac.innih.gov For instance, photolysis of a coumarin azide can generate a coumarin-nitrene intermediate, which can then react with nearby molecules. nih.gov The formation of the nitrene is often accompanied by the elimination of nitrogen gas. aakash.ac.innih.gov

The azide group can also be reduced to an amine. This transformation can be achieved using various reducing agents. mdpi.com The resulting aminocoumarin derivatives often exhibit different photophysical properties compared to the parent azide, a feature that can be exploited in sensor design. mdpi.com

Mechanistic Insights into Fluorescence "Turn-on" and "Turn-off" Phenomena in Coumarin Azide Systems

A key feature of many coumarin azide-based systems is the modulation of their fluorescence upon reaction, leading to "turn-on" or "turn-off" responses. These phenomena are governed by various photophysical mechanisms.

The fluorescence of a coumarin fluorophore can be quenched by an attached azide group through processes like Photoinduced Electron Transfer (PET). researchgate.netnih.gov In a typical "turn-on" scenario, the non-fluorescent or weakly fluorescent coumarin azide becomes highly fluorescent upon reaction. For example, the conversion of the azide to a triazole via click chemistry can disrupt the quenching mechanism, leading to a significant increase in fluorescence intensity. mdpi.comglenresearch.comtandfonline.com This is because the electron-donating character of the azide, which facilitates quenching, is altered upon formation of the triazole ring. mdpi.com

Conversely, a "turn-off" response can occur if the reaction product is less fluorescent than the starting material. This might happen if the reaction introduces a new quenching pathway. researchgate.net For instance, the formation of a complex with a metal ion could lead to fluorescence quenching through a d-PET (photoinduced electron transfer from the metal d-orbitals) process. researchgate.net

The specific mechanism of fluorescence modulation depends on the molecular architecture of the coumarin system, including the position of the azide group and other substituents on the coumarin core. researchgate.netchim.it

Theoretical and Computational Studies of Coumarin Azide Compounds

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of coumarin (B35378) derivatives. mdpi.comuobaghdad.edu.iq DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), allow for the optimization of molecular geometries and the determination of various electronic properties. uobaghdad.edu.iqresearchgate.netnih.gov

One key application of DFT is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uobaghdad.edu.iq The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial for predicting the chemical reactivity and kinetic stability of the molecules. nih.govinformaticsjournals.co.in A smaller HOMO-LUMO gap generally indicates a higher reactivity. uobaghdad.edu.iq For instance, studies on coumarin-based dyes have shown that the main absorption band arises from a π → π* transition, a fact supported by the π character of the HOMOs and the π* character of the LUMOs. mdpi.com

DFT is also employed to calculate global reactivity indices, which help in understanding the reactivity of molecules. researchgate.net These indices include electronic chemical potential (µ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N). mdpi.com For example, in the electrophilic aromatic substitution (EAS) nitration of coumarin, DFT calculations have shown that the global electron density transfer (GEDT) occurs from the coumarin moiety towards the nitronium ion (NO₂⁺). mdpi.com

Furthermore, the topological analysis of the Electron Localization Function (ELF) provides a quantitative and qualitative description of the electronic structure. mdpi.com This analysis can reveal how factors like hydrogen bonding modify the electronic distribution and, consequently, the reactivity of the coumarin system. mdpi.com

Table 1: Calculated Electronic Properties of Coumarin Derivatives using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Coumarin 102 | - | - | - | 6.98 uobaghdad.edu.iq |

| Coumarin 1 | -4.19 mdpi.com | - | - | - |

| Coumarin:SO₄H₂ complex 6 | -5.09 mdpi.com | - | - | - |

| Nitronium NO₂⁺ ion 4 | -16.18 mdpi.com | - | - | - |

Data sourced from various DFT studies. The specific functional and basis set used can influence the exact values.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. For coumarin derivatives, MD simulations have been instrumental in understanding their stability and binding affinity with biological targets.

For example, 100-nanosecond MD simulations have been used to evaluate the stability of coumarin-thiazole derivatives as potential CDK2 inhibitors. rsc.org The root mean square deviation (RMSD) of the protein-ligand complex is monitored throughout the simulation to assess stability. rsc.org A lower and more stable RMSD profile suggests a more stable binding of the compound within the active site. rsc.org

MD simulations also help in elucidating the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the biological activity of these compounds. acs.org In a study of coumarin-monoterpenes as carbonic anhydrase inhibitors, MD simulations revealed that the terminal phenyl group of a compound forms hydrophobic interactions with specific amino acid residues in the enzyme's active site. acs.org Similarly, simulations have been employed to understand the binding modes of coumarin derivatives with multidrug-resistance-associated protein 1 (MRP1), suggesting how these compounds might interfere with ATP binding. nih.gov

Furthermore, MD simulations, in conjunction with spectroscopic techniques like CD and NMR, have been used to determine the solution conformation of coumarin-based cyclic prodrugs. nih.gov These studies have shown that the conformational flexibility of the prodrugs can influence their permeation across biological membranes. nih.gov

Table 2: RMSD Values from MD Simulations of Coumarin-Thiazole Derivatives

| Compound | Average RMSD (Å) |

| Compound 5c | 2.09 rsc.org |

| Compound 6c | 3.27 rsc.org |

Lower RMSD values indicate greater stability of the ligand-protein complex.

Quantum Chemical Calculations for Photophysical Properties (e.g., Absorption/Emission Maxima, Quantum Yields)

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding and predicting the photophysical properties of coumarin azide (B81097) compounds. uobaghdad.edu.iq These calculations can simulate UV-Vis absorption spectra, providing information on absorption maxima (λ_abs) and oscillator strengths, which correlate with the intensity of absorption. mdpi.com

These computational methods are also used to investigate the nature of electronic transitions. For many coumarin derivatives, the primary absorption band is attributed to a π → π* transition, which can be confirmed by analyzing the molecular orbitals involved in the transition. mdpi.cominformaticsjournals.co.in

The fluorescence properties of coumarin derivatives can also be explored using quantum chemical calculations. For instance, calculations can help rationalize changes in fluorescence quantum yield upon chemical modification. In one study, a significant increase in fluorescence quantum yield was observed when a weakly fluorescent dibenzocyclooctyne (DIBO) probe reacted with an azide to form a triazole. nih.gov TD-DFT calculations indicated that this was due to differences in the oscillator strengths of the S₀ ↔ S₁ transitions between the reactant and the product. nih.gov

Furthermore, these calculations can predict the energies of excited states, including both singlet and triplet states. nih.gov The relative energies of the emissive singlet (¹π-π) state and a non-emissive triplet (³n-π) state can determine whether a molecule is fluorescent. nih.gov

Table 3: Experimental Photophysical Properties of a Fluorogenic Probe and its Triazole Product

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| Fl-DIBO (1) | 420 nih.gov | 574 nih.gov | 0.2 nih.gov |

| Triazole 8a | 370 nih.gov | 491 nih.gov | 11.9 nih.gov |

This table illustrates the significant change in photophysical properties upon the cycloaddition reaction.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are widely used for the rational design and optimization of new coumarin derivatives. nih.govtu-dortmund.de

The process involves generating a set of molecular descriptors for a series of coumarin compounds with known activity or properties. nih.govnih.gov These descriptors can be electronic, steric, hydrophobic, or topological in nature and are often calculated using software like Gaussian, Dragon, or PaDEL. nih.govtu-dortmund.de

Multiple Linear Regression (MLR) is a common statistical method used to build QSAR/QSPR models. nih.gov The quality of these models is assessed using statistical parameters such as the squared correlation coefficient (r²) and the leave-one-out cross-validation coefficient (q²). nih.gov For example, QSAR models have been developed to elucidate the key properties governing the antioxidant activity of coumarin-based agents. nih.govtu-dortmund.de These models indicated that properties like the number of secondary amines, polarizability, electronegativity, and van der Waals volume are important for antioxidant activity. nih.govtu-dortmund.de

Once a predictive QSAR model is established, it can be used to guide the in silico design of new compounds with potentially improved activity. nih.govnih.govresearchgate.net This approach has been successfully applied to design novel coumarin derivatives as potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.govresearchgate.net

Table 4: Statistical Parameters of QSAR Models for Antioxidant Activity of Coumarins

| Model Type | Descriptors Used | q² (LOO-CV) | r² |

| MLR Model 1 | Gaussian 09 | 0.813 - 0.908 nih.govtu-dortmund.de | - |

| MLR Model 2 | Dragon | 0.813 - 0.908 nih.govtu-dortmund.de | - |

| MLR Model 3 | PaDEL & Mold² | 0.813 - 0.908 nih.govtu-dortmund.de | - |

| SMLR linear model | Unsupervised Forward Selection | 0.427 nih.gov | 0.516 nih.gov |

| PLS linear model | Unsupervised Forward Selection | 0.584 nih.gov | 0.663 nih.gov |

| PNN nonlinear model 1 | PNN Simulation | 0.692 nih.gov | 0.700 nih.gov |

| PNN nonlinear model 2 | PNN Simulation | 0.675 nih.gov | 0.688 nih.gov |

| PNN nonlinear model 3 | PNN Simulation | 0.663 nih.gov | 0.672 nih.gov |

q² and r² values closer to 1.0 indicate a more robust and predictive model.

Reaction Mechanism Modeling and Transition State Analysis using Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions involving coumarin azides. researchgate.net These methods allow for the modeling of reaction pathways, the identification of transition states (TSs), and the calculation of activation energies. researchgate.net

A key reaction involving azides is the [3+2] cycloaddition, often referred to as a "click" reaction. rsc.org Theoretical studies using DFT can explore the potential energy surface of these reactions to determine whether they proceed through a concerted or stepwise mechanism. researchgate.net For the strain-promoted azide-alkyne cycloaddition (SPAAC) between a coumarin-conjugated cyclooctyne (B158145) and an azide, DFT calculations have shown that the reaction proceeds through a one-step, two-stage mechanism. researchgate.net

Analysis of the transition state geometry and the calculated activation barriers helps in understanding the regioselectivity of the reaction. researchgate.net For instance, in the cycloaddition of an azomethine ylide with a coumarin derivative, the formation of a specific regioisomer can be explained by analyzing the energies of the possible transition states.

Furthermore, tools like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state connects the reactants and products. researchgate.net The topological analysis of the Electron Localization Function (ELF) can also be used to follow the changes in electron density throughout the reaction, providing a detailed picture of bond formation and breaking. researchgate.net These computational insights are crucial for understanding and optimizing the conditions for these important synthetic reactions. acs.orgresearchgate.net

Rational Design and Molecular Engineering of Coumarin Azide Derivatives

Strategies for Modifying the Coumarin (B35378) Backbone to Tune Spectroscopic and Chemical Properties

Manipulation of the coumarin backbone is a fundamental strategy for tailoring the spectroscopic and chemical characteristics of coumarin azide (B81097) derivatives. The inherent photophysical properties of the coumarin scaffold, such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift, are highly sensitive to the electronic nature and positioning of substituents on the benzene (B151609) and pyrone rings. researchgate.netscielo.org.za

Key modification strategies include:

Substitution at the 7-position: The introduction of electron-donating groups, such as hydroxyl or amino moieties, at the 7-position generally leads to a significant enhancement in fluorescence intensity and a bathochromic (red) shift in both absorption and emission spectra. researchgate.net Conversely, the azide group, being an electron-withdrawing group, typically quenches the fluorescence of the coumarin core. scielo.org.za This "off-on" switching mechanism is a key principle in the design of fluorogenic probes based on the conversion of the azide.

Substitution at the 3- and 4-positions: Modifications at these positions on the pyrone ring can also profoundly influence the molecule's properties. For instance, introducing various groups can alter the electronic distribution within the coumarin system, thereby fine-tuning its spectroscopic output. researchgate.net

Extension of the π-conjugated system: Fusing additional aromatic rings to the coumarin backbone, creating benzocoumarin derivatives, can extend the π-conjugation. This extension typically results in a shift of the absorption and emission maxima to longer wavelengths. researchgate.net

Solvent and pH effects: The spectroscopic properties of coumarin derivatives are often sensitive to the polarity and pH of their environment. researchgate.net Increasing solvent polarity can lead to a red shift in absorbance and broadened emission spectra due to enhanced hydrogen bonding. researchgate.net Similarly, pH changes can alter the protonation state of substituents like hydroxyl groups, thereby modulating fluorescence intensity. researchgate.net

These modifications allow for the rational design of coumarin azides with tailored photophysical properties suitable for specific applications, such as developing probes with emission wavelengths that avoid cellular autofluorescence.

Linker Design and its Influence on Bioorthogonal Reactivity and Bioconjugation Efficiency

The linker connecting the coumarin azide moiety to a biomolecule or another functional unit plays a critical role in determining the efficiency and outcome of bioorthogonal reactions and bioconjugation. The design of this linker can influence several key parameters, including reaction kinetics, solubility, steric hindrance, and the stability of the final conjugate. ku.edu

Key aspects of linker design include:

Flexibility and Length: The length and flexibility of the linker, often composed of polyethylene (B3416737) glycol (PEG) units, can impact the accessibility of the azide group for reaction. acs.org A well-designed linker can overcome steric hindrance, allowing the azide to efficiently react with its partner, such as an alkyne in a click chemistry reaction. ku.edu

Solubility: Incorporating hydrophilic linkers can improve the water solubility of the coumarin azide derivative, which is often crucial for biological applications. rsc.org

Stability: The chemical nature of the linker determines the stability of the resulting bioconjugate. Linkers can be designed to be stable under physiological conditions or to be cleavable in response to specific stimuli, such as changes in pH or the presence of certain enzymes. ku.edu

Reaction Type: The choice of linker is intrinsically tied to the type of bioorthogonal reaction being employed. For copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the linker must be compatible with the reaction conditions. nih.gov For strain-promoted azide-alkyne cycloaddition (SPAAC), the linker design must accommodate the sterically demanding cyclooctyne (B158145) reaction partner. rsc.org

The rational design of the linker is therefore essential for optimizing the performance of coumarin azide probes in complex biological environments.

Incorporation of Auxiliary Functional Groups for Enhanced Selectivity and Responsiveness

To enhance the selectivity and responsiveness of coumarin azide probes, auxiliary functional groups are often incorporated into the molecular design. These groups can act as recognition elements for specific analytes or biological targets, or they can modulate the reactivity of the azide group in response to environmental cues.

Examples of auxiliary functional groups include:

Targeting Ligands: By attaching a ligand with high affinity for a specific biological target, such as a protein or a cell surface receptor, the coumarin azide can be directed to a particular location within a biological system. rsc.org

Photo-crosslinking Groups: The incorporation of photo-reactive groups, such as other aryl azides or benzophenones, allows for the covalent attachment of the probe to its target upon light irradiation. nih.gov This is particularly useful for identifying and studying molecular interactions.

Environmentally Sensitive Moieties: Functional groups that respond to changes in the local environment, such as pH or redox potential, can be used to trigger the activation of the coumarin azide probe. For instance, a probe might be designed to become fluorescent only in the acidic environment of a lysosome.

The strategic placement of these auxiliary groups allows for the development of highly specific and responsive tools for chemical biology research.

Fluorination and its Effects on Photophysical Characteristics and Reaction Kinetics

The introduction of fluorine atoms into the coumarin azide structure, a strategy known as fluorination, can have a profound impact on the molecule's photophysical properties and reaction kinetics. sci-hub.se Fluorine's high electronegativity and small size allow it to modulate the electronic properties of the coumarin core without introducing significant steric bulk.

Key effects of fluorination include:

Tuning Photophysical Properties: Fluorination can alter the absorption and emission spectra of the coumarin fluorophore. The electron-withdrawing nature of fluorine can influence the energy levels of the excited states, leading to changes in fluorescence quantum yield and lifetime. researchgate.net

Enhancing Reaction Kinetics: In the context of azide-based probes for detecting species like hydrogen sulfide (B99878) (H₂S), ortho-fluorination of an aromatic azide has been shown to significantly increase the rate of the azide reduction reaction. sci-hub.se For example, a tetra-fluorinated coumarin azide probe exhibited a much faster response time to H₂S compared to its non-fluorinated counterpart. sci-hub.se

Improving Photostability: Fluorination can enhance the photostability of the coumarin dye, making it more robust for long-term imaging experiments.

Stabilizing Reactive Intermediates: In photolabeling applications, fluorination of an aryl azide can stabilize the resulting nitrene intermediate, leading to more efficient crosslinking. researchgate.net

The strategic incorporation of fluorine atoms provides a powerful tool for fine-tuning the performance of coumarin azide derivatives.

Hybrid Molecular Design Incorporating Other Heterocycles (e.g., Triazoles, Chalcones)

A powerful strategy in the design of functional coumarin derivatives involves the creation of hybrid molecules that incorporate other heterocyclic scaffolds, such as triazoles and chalcones. This molecular hybridization approach aims to combine the desirable properties of each constituent into a single molecule with enhanced or novel functionalities. researchgate.net

Coumarin-Triazole Hybrids: The 1,2,3-triazole ring, often formed via the CuAAC "click" reaction, is a common partner for coumarin. scielo.org.za The formation of the triazole from an azide and an alkyne is often accompanied by a significant increase in the fluorescence of the coumarin moiety, a phenomenon exploited in fluorogenic probes. scielo.org.zanih.gov These hybrids have been explored for various applications, including as potential therapeutic agents. acs.orgnih.gov

Coumarin-Chalcone Hybrids: Chalcones, which possess an α,β-unsaturated carbonyl system, are another class of compounds frequently hybridized with coumarins. These hybrids have demonstrated a range of biological activities. rsc.org The linkage between the coumarin and chalcone (B49325) moieties can be achieved through various means, including the use of a triazole linker formed via a click reaction. thieme-connect.com

This approach of creating hybrid molecules significantly expands the chemical space and potential applications of coumarin-based compounds. chemrxiv.org

Advanced Applications in Chemical Biology and Materials Science Pre Clinical/non Clinical Focus

Development of Fluorescent Probes and Chemosensors

The intrinsic fluorescence of the coumarin (B35378) core, characterized by large Stokes shifts, high quantum yields, and sensitivity to the local environment, makes it an excellent scaffold for building fluorescent probes and chemosensors. nih.govrsc.org The strategic incorporation of an azide (B81097) moiety allows for the modulation of these fluorescent properties in response to specific analytes or stimuli.

The design of analyte-responsive probes using coumarin azides often relies on a reaction-based sensing mechanism that triggers a distinct change in the fluorophore's emission, commonly referred to as an "off-on" switch. ias.ac.inrsc.org A primary strategy involves the analyte-mediated reduction of the azide group to an amine. nih.gov This transformation significantly alters the electronic properties of the coumarin system, leading to a dramatic increase in fluorescence intensity.

Hydrogen Sulfide (B99878) (H₂S) Detection: A prominent application of this principle is in the development of chemosensors for hydrogen sulfide (H₂S), a significant gaseous signaling molecule. ias.ac.innih.gov Probes have been designed where the non-fluorescent or weakly fluorescent coumarin azide is selectively reduced by H₂S to the highly fluorescent coumarin amine. nih.gov This reaction provides high selectivity and sensitivity for H₂S over other biologically relevant thiols like cysteine and glutathione. ias.ac.in Some designs utilize a two-step nucleophilic reaction to enhance anti-interference capabilities. ias.ac.in

Metal Ion and Anion Detection: Coumarin-based fluorescent probes have also been developed for sensing various metal ions and anions. nih.govresearchgate.netusm.edu The design principles for these sensors can involve:

Chelation-Enhanced Quenching (CHEQ): The probe is designed to bind with a specific metal ion, and this binding event leads to a quenching of the coumarin's fluorescence. nih.govusm.edu

Photoinduced Electron Transfer (PET): The probe consists of the coumarin fluorophore linked to a receptor unit for the target analyte. In the "off" state, fluorescence is quenched by a PET process. Upon binding the analyte, the PET process is inhibited, "turning on" the fluorescence. usm.edumdpi.com

Intramolecular Charge Transfer (ICT): Analyte binding can modulate the ICT character of the coumarin dye, resulting in a detectable shift in the fluorescence emission spectrum. researchgate.net

For instance, a coumarin derivative was designed to selectively detect Sn²⁺ ions in aqueous environments through a fluorescence quenching mechanism. nih.gov

| Analyte | Design Principle | Sensing Mechanism | Example Compound/System | Reference |

|---|---|---|---|---|

| Hydrogen Sulfide (H₂S) | Azide Reduction | H₂S reduces the azide to a fluorescent amine, causing an "off-on" response. | Coumarin-based probes 1a and 1b | nih.gov |

| Hydrogen Sulfide (H₂S) | Reductive Unmasking | H₂S mediates the reductive removal of a quenching group (2'-(azidomethyl)benzoyl), generating a fluorescent product. | 7-o-2′-(azidomethyl)benzoyl-4-methylcoumarin | rsc.org |

| Tin (Sn²⁺) | Chelation-Enhanced Quenching (CHEQ) | Selective binding of Sn²⁺ ions leads to fluorescence quenching. | Coumarin derivative 'compound 3' | nih.gov |

| Cyanide (CN⁻) | Nucleophilic Addition / ICT | Nucleophilic addition of cyanide to the probe induces an intramolecular charge transfer (ICT), resulting in high fluorescence. | Coumarin-enamine and coumarin-thiazole compounds | researchgate.net |

The ability of coumarin azide-based probes to selectively react and fluoresce within cellular environments makes them valuable tools for non-clinical bio-imaging. These probes have been successfully used to visualize the distribution and dynamics of specific analytes and cellular components in live cells.

For example, coumarin-based probes have been applied to visualize both exogenous and endogenous H₂S in various cell lines, including HeLa cells, with low cytotoxicity and good cell permeability. rsc.org The "off-on" nature of these probes ensures that fluorescence is generated primarily at the site of the analyte, minimizing background noise. rsc.org

Beyond small molecules, coumarin azides are instrumental in labeling DNA. A fluorogenic "click" reaction between 3-azido-7-hydroxycoumarin and 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog incorporated into newly synthesized DNA, allows for the direct and rapid measurement of cell proliferation. tandfonline.com A key advantage of this method is that the azide precursor is non-fluorescent, and an intense fluorescent signal is produced only upon reaction with the alkyne-modified DNA. tandfonline.com This eliminates the need for extensive washing steps to remove unreacted dye, streamlining the imaging process. tandfonline.com

| Application | Probe/System | Target | Cell Line(s) | Key Finding | Reference |

|---|---|---|---|---|---|

| Analyte Detection | Probe CMHS | Exogenous and Endogenous H₂S | HeLa | Probe successfully visualized H₂S with low cytotoxicity and good permeability. | rsc.org |

| Cell Proliferation Assay | 3-azido-7-hydroxycoumarin | Newly synthesized DNA (via EdU incorporation) | Various | Fluorogenic click reaction allows for rapid labeling and detection of DNA in S-phase cells without wash steps. | tandfonline.com |

| Analyte Detection | Coumarin-based probe 1b | Exogenous H₂S | Living cells | Probe identified H₂S in living cells with high selectivity. | nih.gov |

| Metal Ion Imaging | Quinoline-functionalized coumarin-hydrazone probes | Free Cd²⁺ and Zn²⁺ ions | HEK293 | Probes detected and distinguished the cellular distribution of free metal ions. | usm.edu |

The azide group can be photochemically activated to form a highly reactive nitrene intermediate. nih.govresearchgate.net This property is exploited in photoaffinity labeling (PAL), a powerful technique used to identify and study molecular interactions, particularly between small molecules and proteins. nih.govnih.gov In a typical PAL experiment, a ligand functionalized with a photoreactive group, such as an aryl azide, is incubated with its target protein. nih.gov Upon irradiation with UV light, the azide generates a nitrene that forms a covalent bond with nearby amino acid residues in the binding pocket. nih.govresearchgate.net

Coumarin derivatives have been incorporated into PAL probes. For example, a coumarin-derived aryl diazonium ion, which can be generated from an azide precursor, was used to fluorescently label tyrosine residues in proteins. nih.gov A photo-switchable fluorescent flagging approach has also been developed where a coumarin flag is used to identify photoaffinity-labeled peptides within a target protein, simplifying the identification process. rsc.org

In materials science, the photoreactivity of coumarin itself is utilized for controlled crosslinking. Upon irradiation with UV light (typically >350 nm), coumarin moieties can undergo a [2+2] cycloaddition to form dimers. nih.gov This dimerization can be used to crosslink polymer chains, forming hydrogels. nih.govnih.gov This process is often reversible, as irradiation at a shorter wavelength (<280 nm) can cleave the dimers, leading to the degradation of the material. nih.gov This light-controlled crosslinking and cleavage enables the development of smart materials for applications like the controlled release of cells or proteins from hydrogel matrices. nih.gov Azide-functionalized coumarins can be incorporated into polymers, such as polyurethanes, via click chemistry, combining the fluorescent properties of the coumarin with the crosslinking capabilities of the azide. mdpi.com

Bioconjugation and Macromolecular Functionalization

The azide group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, enabling the covalent ligation of an azide-modified molecule (like coumarin azide) to an alkyne-modified molecule with exceptional specificity. genelink.comacs.org This has made coumarin azides invaluable reagents for the functionalization of various macromolecules.

Click chemistry provides a powerful and efficient method for labeling and modifying nucleic acids. acs.org Oligonucleotides (ODNs) can be synthesized with a terminal alkyne group, which can then be conjugated to coumarin azide post-synthesis. genelink.comresearchgate.net This CuAAC reaction is highly regioselective and efficient, allowing for the straightforward attachment of the fluorescent coumarin label to DNA or RNA strands. genelink.commdpi.com

The fluorescence of the 3-azido-7-hydroxycoumarin is often quenched, but upon reaction with an alkyne to form the triazole product, the fluorescence is restored. glenresearch.com This fluorogenic nature is highly advantageous for labeling applications. glenresearch.com The resulting coumarin-labeled oligonucleotides are used in various applications, including gene detection systems and as functional components in nucleic acid nanotechnology. genelink.commdpi.comnsf.gov Studies have demonstrated high yields (e.g., 86.0 ± 1.3% for ODN-coumarin) for this conjugation. mdpi.com

An alternative to the copper-catalyzed reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free. nih.gov This is particularly useful for biological applications where the cytotoxicity of copper is a concern. nih.gov Oligonucleotides modified with a strained cyclooctyne (B158145) group can react directly with azides without a catalyst. nih.gov

| Nucleic Acid Type | Modification Strategy | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Oligonucleotides (ODNs) | Post-synthesis conjugation to terminal alkyne-modified oligo. | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and regioselectivity; fluorogenic activation upon clicking. | genelink.comglenresearch.com |

| DNA in proliferating cells | Reaction with 5-ethynyl-2′-deoxyuridine (EdU) incorporated into DNA. | CuAAC | Fluorogenic reaction enabling wash-free imaging of DNA synthesis. | tandfonline.com |

| Alkyne-functionalized ODN | Coupling of ODN alkyne with 3-azido-7-hydroxycoumarin. | CuAAC | Achieved conjugation yield of 86.0 ± 1.3%. | mdpi.com |

| PCR Amplicons | Use of primers modified with a strained cyclooctyne (DIBO). | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free method for tagging PCR products with azide-modified fluorophores. | nih.gov |

Covalent modification is a key strategy for studying protein function, structure, and interactions. nih.gov Coumarin azides provide a fluorescent tag that can be attached to proteins and peptides with high specificity, primarily through click chemistry or other coupling methods.

One advanced method involves the genetic incorporation of unnatural amino acids (UAAs) bearing a bioorthogonal handle (like an alkyne or azide) into a protein of interest. acs.org This allows for the site-specific labeling of the protein with a complementary coumarin azide or alkyne probe via a bioorthogonal reaction like CuAAC or SPAAC. nih.gov For example, mCherry protein carrying an unnatural amino acid was labeled with coumarin azide for subsequent single-molecule FRET analysis in live cells. nih.gov

Other strategies for covalent protein modification include:

Azide-Coupling Method: A series of mono-, di-, and tri-peptide derivatives linked to a coumarin scaffold have been synthesized from corresponding hydrazides via an azide-coupling method. rsc.orgrsc.org

Tyrosine-Selective Modification: A coumarin-modified triazabutadiene has been developed to deliver aryl diazonium ions, which can then fluorescently label proteins through selective reaction with tyrosine residues. nih.gov The labeling can be triggered by low pH or UV light. nih.gov

Solid-Phase Peptide Synthesis: Conjugatable versions of coumarin dyes with azide or alkyne groups have been synthesized and used for the direct labeling of peptides like octreotide during solid-phase synthesis, using either amide-bond formation or CuAAC. researchgate.net

These methods enable the attachment of a fluorescent coumarin reporter to specific sites on proteins and peptides, facilitating studies of protein localization, conformation, and interaction without a therapeutic goal.

Metabolic Labeling of Biomolecules for Glycomics and Proteomics Research

Metabolic oligosaccharide engineering is a powerful technique for labeling glycans with chemical reporters for visualization and proteomic analysis. nih.govresearchgate.net This process involves introducing sugars modified with a bioorthogonal functional group, such as an azide, into cells. nih.govresearchgate.net These azido (B1232118) sugars are incorporated by the cell's biosynthetic machinery into glycoconjugates like glycoproteins and polysaccharides. nih.govnih.gov The azide group serves as a chemical handle, allowing for the covalent attachment of probes for detection and analysis. pnas.org

The azide group does not perturb the native biological system and can be specifically targeted through reactions like the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). nih.govresearchgate.net Coumarin azide derivatives are particularly useful as fluorescent probes in this context. Research has shown that 3-azido coumarin derivatives are often non-fluorescent or "quenched." glenresearch.com However, upon reacting with an alkyne-tagged biomolecule via click chemistry to form a triazole, their fluorescence is restored, emitting light at a lambda max of approximately 480 nm. glenresearch.com This "turn-on" fluorescence provides a high signal-to-noise ratio, making it an excellent method for detecting and imaging glycans in complex biological systems.

This strategy enables the visualization of glycans in living cells and organisms and facilitates the enrichment of specific types of glycoconjugates for detailed proteomic and glycomic studies. nih.govresearchgate.net

Table 1: Components in Metabolic Labeling Using Azide Reporters

| Component Type | Example(s) | Function | Relevant Citation(s) |

|---|---|---|---|

| Azido Sugar Precursors | N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), 6-azidofucose (6AzFuc) | Metabolically incorporated into cellular glycans, introducing an azide "handle". | nih.govresearchgate.net |

| Detection Chemistry | Staudinger Ligation, Strain-Promoted [3+2] Cycloaddition (Click Chemistry) | Covalently attaches a probe to the azide handle on the biomolecule. | nih.govresearchgate.net |

| Reporter Probe | Coumarin Azide derivatives, Phosphine-FLAG | Provides a detectable signal (e.g., fluorescence) upon reaction with the azide. Coumarin probes often exhibit "turn-on" fluorescence. | nih.govglenresearch.com |

Nanoparticle Functionalization and Surface Immobilization Techniques

The surface functionalization of nanoparticles (NPs) is crucial for tailoring their properties for specific applications in medicine and molecular imaging. mdpi.comnih.gov This modification can enhance biocompatibility, stability, and targeting specificity. nih.govmdpi.com The azide group is a key functional moiety for the covalent immobilization of molecules onto NP surfaces due to its efficient and specific reactivity in click chemistry. nih.gov

Coumarin azide can be used to functionalize the surface of nanoparticles, imparting the NPs with the fluorescent properties of the coumarin core while presenting an azide group for further conjugation. Alternatively, and more commonly, proteins or other biomolecules can be engineered to contain an azide tag. nih.gov These azide-functionalized proteins can then be covalently attached to alkyne-modified surfaces, such as gold nanoparticles or magnetic beads, directly from cell lysate, streamlining the bioconjugation process. nih.gov This method creates stable, highly bioactive nanoparticle-protein conjugates. nih.gov

This approach allows for the creation of hybrid materials that combine the unique physical properties of nanoparticles (e.g., magnetism, plasmon resonance) with the biological function of immobilized proteins or the fluorescent signaling of coumarin, opening avenues for applications in biosensing, imaging, and diagnostics. nih.govnih.gov

Table 2: Strategies for Nanoparticle Functionalization with Azides

| Nanoparticle Type | Functionalization Approach | Purpose/Application | Relevant Citation(s) |

|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Immobilization of N-terminal azide-tagged proteins (e.g., Calmodulin) onto alkyne-functionalized AuNPs. | Creation of stable, bioactive conjugates for biosensing and nanomedicine. | nih.gov |

| Magnetic Beads | Conjugation of azide-labeled proteins directly from cell lysate using click chemistry. | Facilitates purification and immobilization of active proteins for various bio-applications. | nih.gov |

| General Metal Oxides | Surface modification with organic ligands containing azide groups. | Adds target-specific recognition and controlled surface properties. | umd.edu |

Applications in Polymer Chemistry and Functional Materials

Coumarin and its derivatives have gained significant attention in the design of functional polymers and networks due to their distinct photochemical and optical properties. nih.gov The incorporation of coumarin azide into macromolecular structures allows for the development of advanced materials with tailored functionalities.

Synthesis of Functional Polymers, Dendrimers, and Hydrogels

The azide group on a coumarin-containing monomer is an exceptionally versatile handle for synthesizing complex polymer architectures via click chemistry. This reaction is highly efficient and allows for the formation of well-defined structures under mild conditions.

Dendrimers: Researchers have synthesized liquid crystalline porphyrin-core dendrimers that feature coumarin moieties on their periphery. nih.gov The construction of these complex, branched macromolecules was achieved using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov

Hydrogels: Photodegradable hydrogels have been developed using coumarin-based chemistry. scispace.comresearchgate.net One approach involves the reaction between a 4-armed poly(ethylene glycol) (PEG) tetra-alkyne and a 4-armed PEG functionalized with a coumarin azide. scispace.comresearchgate.net The mixing of these precursors in the presence of a copper catalyst leads to rapid and efficient hydrogel formation via click chemistry, providing excellent control over the gelation kinetics and final mechanical properties. scispace.com Similarly, poly(2-oxazoline)s with pendant coumarin groups can be synthesized and later crosslinked to form hydrogels. nih.gov

Table 3: Synthesis of Coumarin-Containing Polymers

| Polymer Type | Synthetic Strategy | Key Features | Relevant Citation(s) |

|---|---|---|---|

| Hydrogel | Copper-catalyzed click chemistry between 4-armed PEG tetra-alkyne and 4-armed PEG tetra-coumarin azide. | Rapid formation under aqueous conditions; photodegradable properties. | scispace.comresearchgate.net |

| Dendrimer | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach coumarin moieties to a porphyrin core. | Creates highly structured liquid crystalline materials. | nih.gov |

| Functional Poly(2-oxazoline)s | Cationic ring-opening polymerization (CROP) of a novel coumarin-containing oxazoline monomer. | Results in polymers that can be photocrosslinked to form hydrogels. | nih.gov |

Integration into Smart Materials and Responsive Systems (e.g., Photosensitizers)

The coumarin moiety itself is a photoresponsive chromophore, making it an ideal component for "smart" materials that respond to external light stimuli. researchgate.netmdpi.com

Photoresponsive Systems: Coumarin units can undergo a reversible [2+2] cycloaddition reaction upon irradiation with UV light (typically >320 nm), forming a cyclobutane dimer. nih.govnih.govmdpi.com This dimerization can be reversed by irradiation at a shorter wavelength (<280 nm). nih.gov When coumarin is incorporated into polymer chains, this reversible dimerization can be used to crosslink the material, leading to applications in self-healing polymers, shape-memory materials, and drug delivery systems. nih.govmdpi.com The azide functionality on coumarin monomers provides a straightforward method to integrate these photo-crosslinkable units into diverse polymer backbones like polyurethanes. mdpi.com

Photosensitizers: Coumarin derivatives can also act as photosensitizers, which generate reactive oxygen species (ROS) upon light irradiation. This property is leveraged in photodynamic therapy research. acs.org Recent work has focused on converting traditional coumarin fluorophores into advanced photosensitizers, such as those exhibiting aggregation-induced emission (AIE). acs.org Other research has developed "smart" photosensitizers that are only activated under specific conditions, such as the acidic microenvironment of tumors. nih.gov The ability to attach these coumarin-based photosensitizers to targeting moieties or nanoparticles via an azide handle is critical for their application.

Activation by External Stimuli (e.g., Light, X-ray Irradiation)

A key area of research is the activation of molecular function using external stimuli that offer high spatiotemporal control. researchgate.netnih.gov While UV or visible light is commonly used, its limited tissue penetration can be a drawback. High-energy radiation, such as X-rays, offers a solution due to its ability to penetrate deep into tissues.

Recent studies have demonstrated a robust strategy for activating molecules through the X-ray-mediated reduction of an azide group. researchgate.net Specifically, 7-azido-4-methylcoumarin, a quenched fluorescent marker, can be converted to the highly fluorescent 7-amino-4-methylcoumarin upon X-ray irradiation. researchgate.net The radiolysis of water by X-rays generates reducing species that efficiently transform the phenyl azide into an aromatic amine, triggering a "turn-on" of the coumarin's fluorescence. researchgate.net

This activation is dose-dependent, with higher doses of X-ray irradiation leading to a greater yield of the fluorescent product. researchgate.net This principle of activating a coumarin-based probe with a clinically relevant stimulus like X-rays demonstrates a powerful strategy for site-directed molecular activation. researchgate.net

Table 4: X-ray Mediated Activation of 7-Azido-4-methylcoumarin

| Irradiation Dose (Gy) | Yield of 7-amino-4-methylcoumarin (%) | Observation |

|---|---|---|

| 0 | ~0 | No conversion of the azide; fluorescence is "off". |

| 6 | ~10 | Partial conversion and fluorescence turn-on. |

| 36 | ~40 | Significant conversion and increased fluorescence. |

| 60 | ~60 | High yield of the activated, fluorescent product. |

Data are estimated based on graphical representations in the cited research. researchgate.net

Emerging Research Directions and Future Perspectives in Coumarin Azide Chemistry

Integration with Advanced Bioorthogonal Chemistry Platforms and Multi-Channel Probes

The true power of coumarin (B35378) azides is realized when they are integrated into broader bioorthogonal platforms, enabling simultaneous tracking of multiple biological targets. The azide (B81097) group serves as a versatile chemical handle for various "click" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The development of "Coumarin Azide Plus" probes is intrinsically linked to their compatibility with these multi-component systems.

Researchers are designing experiments where a coumarin azide is used in concert with other spectrally distinct bioorthogonal probes. For instance, a biomolecule of interest (e.g., a specific protein) can be metabolically labeled with a terminal alkyne and subsequently tagged with a coumarin azide probe (e.g., 3-Azido-7-hydroxycoumarin), resulting in blue or green fluorescence. Simultaneously, a second biomolecule (e.g., a glycan) can be labeled with a strained alkyne, such as a dibenzocyclooctyne (DBCO), and visualized with a spectrally separate azide probe, like a red-emitting silicon-rhodamine azide. This dual-labeling strategy allows for multi-channel fluorescence microscopy, providing a more comprehensive snapshot of cellular dynamics.

The choice of reaction partner is critical. For live-cell imaging, SPAAC is preferred due to the cytotoxicity of copper catalysts used in CuAAC. Therefore, the kinetics of the coumarin azide's reaction with various strained alkynes (e.g., BCN, DBCO) is a key area of investigation. Advanced probes are engineered to have rapid reaction kinetics to ensure efficient labeling at low concentrations, minimizing background noise and perturbation of the biological system.

The table below details a hypothetical multi-channel imaging experiment, showcasing how a "this compound" probe can be integrated with another bioorthogonal system.

| Target Biomolecule | Metabolic Label | Bioorthogonal Probe | Reaction Type | Excitation Max (nm) | Emission Max (nm) | Fluorescence Channel |

|---|---|---|---|---|---|---|

| Protein Synthesis | Azidohomoalanine (AHA) | Alkyne-Coumarin | CuAAC / SPAAC | ~405 | ~475 | Blue/Green |

| Glycosylation | N-azidoacetylgalactosamine (GalNAz) | DBCO-AF647 | SPAAC | ~650 | ~665 | Far-Red |

| Lipid Trafficking | Alkyne-functionalized Fatty Acid | This compound Probe | CuAAC / SPAAC | ~450 | ~510 | Green/Cyan |

Rational Design Principles for Enhanced Performance (e.g., brightness, selectivity, stability)

The "Plus" in this compound signifies a leap in performance achieved through rational chemical design. Standard coumarin azides can suffer from limitations such as moderate quantum yields, photobleaching, and poor water solubility. Modern research focuses on systematically modifying the coumarin scaffold to overcome these issues.

Key Design Strategies:

Enhancing Brightness: The brightness of a fluorophore is the product of its molar extinction coefficient and its fluorescence quantum yield. Introducing strong electron-donating groups (EDGs) at the 7-position of the coumarin ring, such as a diethylamino group, significantly increases both parameters. This leads to probes like 7-(diethylamino)coumarin-3-azide (DEAC-Azide), which are substantially brighter than their 7-hydroxy counterparts.